molecular formula C13H20N2O B14903037 4-(Dimethylamino)-N-isobutylbenzamide

4-(Dimethylamino)-N-isobutylbenzamide

Cat. No.: B14903037
M. Wt: 220.31 g/mol
InChI Key: BXYNLWCHKHCSJJ-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-N-isobutylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a dimethylamino group attached to the benzene ring and an isobutyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-N-isobutylbenzamide can be achieved through several methods. One common approach involves the reaction of 4-(dimethylamino)benzoic acid with isobutylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction typically occurs in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-N-isobutylbenzamide undergoes various chemical reactions, including:

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration and halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro and halogenated derivatives of the benzene ring.

Scientific Research Applications

4-(Dimethylamino)-N-isobutylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-N-isobutylbenzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the benzamide moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)benzoic acid
  • 4-(Dimethylamino)pyridine
  • 4-(Dimethylamino)cinnamaldehyde
  • 4-Dimethylaminoantipyrine

Uniqueness

4-(Dimethylamino)-N-isobutylbenzamide is unique due to the presence of both the dimethylamino and isobutyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

4-(dimethylamino)-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C13H20N2O/c1-10(2)9-14-13(16)11-5-7-12(8-6-11)15(3)4/h5-8,10H,9H2,1-4H3,(H,14,16)

InChI Key

BXYNLWCHKHCSJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC=C(C=C1)N(C)C

Origin of Product

United States

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